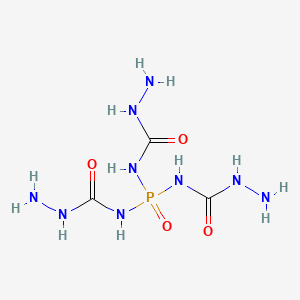
4,4',4''-Phosphinylidynetrisemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Vorbereitungsmethoden
The synthesis of 4,4’,4’'-phosphinylidynetrissemicarbazide involves specific reaction conditions and reagents. The preparation methods typically include the reaction of semicarbazide with phosphorous oxychloride under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained at a specific range to ensure the formation of the desired product. Industrial production methods may involve scaling up the reaction using larger reactors and optimizing the reaction conditions to achieve higher yields and purity .
Analyse Chemischer Reaktionen
4,4’,4’'-phosphinylidynetrissemicarbazide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of phosphinylidynetrissemicarbazide derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
4,4’,4’'-phosphinylidynetrissemicarbazide has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of other complex molecules. In biology, it may be used in studies involving enzyme inhibition and protein interactions. In medicine, the compound is investigated for its potential therapeutic properties, including its role as an anticancer agent. In industry, it is used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4,4’,4’'-phosphinylidynetrissemicarbazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells. The molecular pathways involved in these effects include the inhibition of key signaling pathways that regulate cell growth and survival .
Vergleich Mit ähnlichen Verbindungen
4,4’,4’‘-phosphinylidynetrissemicarbazide can be compared with other similar compounds, such as phosphinylidynetrissemicarbazide derivatives and other semicarbazide-based compounds. These compounds share similar chemical structures but may differ in their reactivity and applications. The uniqueness of 4,4’,4’'-phosphinylidynetrissemicarbazide lies in its specific phosphinylidynetrissemicarbazide moiety, which imparts distinct chemical and biological properties. Similar compounds include semicarbazide, hydrazine derivatives, and other phosphorous-containing compounds .
Eigenschaften
CAS-Nummer |
14795-54-1 |
|---|---|
Molekularformel |
C3H12N9O4P |
Molekulargewicht |
269.16 g/mol |
IUPAC-Name |
1-amino-3-bis(hydrazinecarbonylamino)phosphorylurea |
InChI |
InChI=1S/C3H12N9O4P/c4-7-1(13)10-17(16,11-2(14)8-5)12-3(15)9-6/h4-6H2,(H6,7,8,9,10,11,12,13,14,15,16) |
InChI-Schlüssel |
SIAAKBMRNYIHJY-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(NN)NP(=O)(NC(=O)NN)NC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




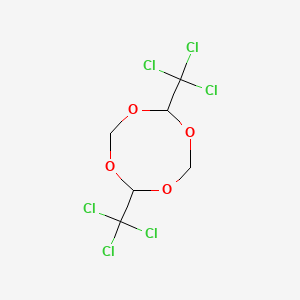
![[4-[4-(2-Chloroacetyl)oxyphenyl]sulfanylphenyl] 2-chloroacetate](/img/structure/B15194382.png)
![4-[[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]oxy-morpholin-4-ylphosphoryl]morpholine](/img/structure/B15194384.png)
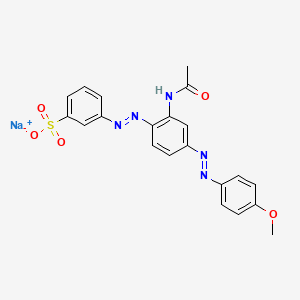
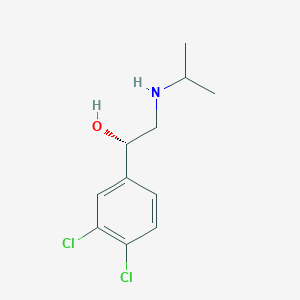
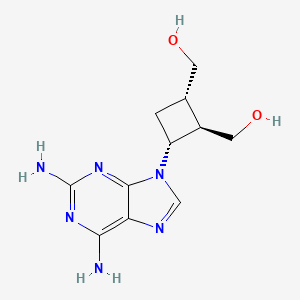

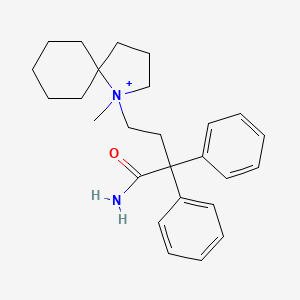
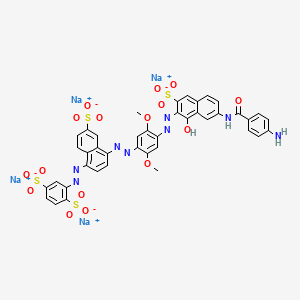


![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)
